Toluene-3,5-D2
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Overview
Description
Toluene-3,5-D2, also known as this compound, is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods in Antioxidant Activity Research
In the realm of food engineering, medicine, and pharmacy, antioxidants play a crucial role, prompting significant interest in developing reliable tests for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, as well as electron transfer tests like CUPRAC and FRAP. These methods, pivotal in analyzing the antioxidant capacity of complex samples, could be applicable for studying derivatives of benzene like "1,3-Dideuterio-5-methylbenzene" in understanding their potential antioxidant properties or in synthesizing new antioxidant compounds (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are at the forefront of research for treating recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. Qutob et al. (2022) provide a comprehensive review of AOPs in degrading acetaminophen, revealing various by-products, biotoxicity, and degradation pathways. This study underscores the importance of understanding chemical degradation pathways and the environmental impact of by-products, relevant to substances like "1,3-Dideuterio-5-methylbenzene" when considering their breakdown products and potential environmental effects (Qutob et al., 2022).
Applications in Sensing and Material Science
Research into luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), highlights the development of nanostructured materials capable of detecting hazardous substances. Such materials, constructed from amphiphilic micelles with luminescent tags, serve as efficient probes for various analytes, including explosives and pollutants. The methodologies and insights from this review could inform research on "1,3-Dideuterio-5-methylbenzene" by exploring its incorporation into nanostructured materials for sensing applications, leveraging its unique chemical properties for enhanced detection capabilities (Paria et al., 2022).
Biochemical Analysis
Dosage Effects in Animal Models
The effects of 1,3-Dideuterio-5-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and behavior . At higher doses, 1,3-Dideuterio-5-methylbenzene can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, including increased cell death and tissue damage . These dosage effects underscore the importance of careful dose optimization in experimental studies involving animal models.
Metabolic Pathways
1,3-Dideuterio-5-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s deuterium substitution can influence metabolic flux and the levels of intermediate metabolites . For example, 1,3-Dideuterio-5-methylbenzene may be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates and subsequent biochemical reactions . These metabolic pathways highlight the compound’s potential in modulating cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of 1,3-Dideuterio-5-methylbenzene within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 1,3-Dideuterio-5-methylbenzene can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity . These transport and distribution properties are crucial for understanding the compound’s effects on cellular function and behavior.
Subcellular Localization
1,3-Dideuterio-5-methylbenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, 1,3-Dideuterio-5-methylbenzene may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression and cell signaling pathways . Understanding the subcellular localization of 1,3-Dideuterio-5-methylbenzene is essential for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
1,3-dideuterio-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-NMQOAUCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.